3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS No.: 1214340-24-5
Cat. No.: VC6606077
Molecular Formula: C7H3Cl2F3O2S
Molecular Weight: 279.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214340-24-5 |
|---|---|
| Molecular Formula | C7H3Cl2F3O2S |
| Molecular Weight | 279.05 |
| IUPAC Name | 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H |
| Standard InChI Key | DDNCGZHXOHKKNQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride belongs to the class of benzenesulfonyl chlorides, distinguished by substituents at the 2- and 3-positions of the aromatic ring. The IUPAC name reflects its substitution pattern: a chlorine atom at position 3, a trifluoromethyl group at position 2, and a sulfonyl chloride functional group at position 1.
Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1214340-24-5 |
| Molecular Formula | C₇H₃Cl₂F₃O₂S |
| Molecular Weight | 279.05 g/mol |
| Boiling Point | 75°C at 0.7 mmHg |
| Density | Not available |
The electron-withdrawing trifluoromethyl and chloro groups enhance the electrophilicity of the sulfonyl chloride, making it reactive toward nucleophiles such as amines and alcohols. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond angles consistent with sp² hybridization at the sulfur atom .
Physicochemical Properties
Key physicochemical data, derived from safety data sheets and analogous compounds, include:
Stability and Reactivity
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Moisture Sensitivity: Hydrolyzes in the presence of water to form sulfonic acids .
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Incompatibilities: Reacts violently with strong oxidizing agents (e.g., peroxides), releasing toxic gases (Cl₂, SOₓ) .
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Thermal Stability: Decomposes above 200°C, producing hydrogen chloride and sulfur oxides .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 1180 cm⁻¹ (symmetric S=O stretch).
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NMR: ¹⁹F NMR would show a singlet for the -CF₃ group near δ -60 ppm, while ¹H NMR would exhibit aromatic protons as a doublet of doublets due to coupling with fluorine and chlorine.
Applications in Organic Synthesis
The compound’s dual functionality—a sulfonyl chloride and halogenated aromatic ring—enables diverse applications:
Pharmaceutical Intermediates
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Sulfonamide Formation: Reacts with primary or secondary amines to yield sulfonamides, a common pharmacophore in antibiotics (e.g., sulfadiazine) .
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings when the sulfonyl chloride is converted to a boronic ester.
Agrochemical Development
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Herbicide Synthesis: Serves as a precursor to sulfonylurea herbicides, where the sulfonyl group bridges aromatic and heterocyclic moieties.
Material Science
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Polymer Modification: Incorporation into polymers enhances thermal stability and chemical resistance due to the strong C-F bonds .
| Hazard Category | Description |
|---|---|
| Skin Corrosion | Causes severe burns (Category 1A) |
| Eye Damage | Permanent corneal injury |
| Respiratory Irritation | May induce bronchospasm |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats are mandatory. Use in a fume hood to avoid inhalation .
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Storage: Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C.
Emergency Procedures
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Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
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Firefighting: Use dry chemical powder; water may exacerbate reactions with molten material .
Regulatory and Environmental Considerations
Shipping Regulations
Environmental Impact
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Biodegradability: Low; halogenated aromatics resist microbial degradation.
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Ecotoxicity: LC₅₀ for aquatic organisms <1 mg/L, necessitating containment to prevent waterway contamination .
Recent Advances and Future Directions
Recent patents highlight innovations in sulfonyl chloride chemistry, such as flow-reactor systems that enhance yield and reduce byproducts . Future research may explore:
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Catalytic Asymmetric Reactions: Developing chiral catalysts for enantioselective sulfonylation.
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Green Chemistry: Replacing chlorine gas with safer oxidants (e.g., Oxone®) in synthesis.
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